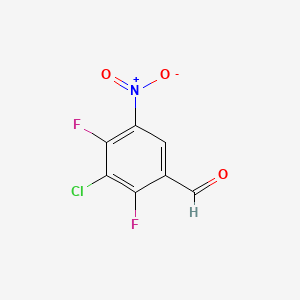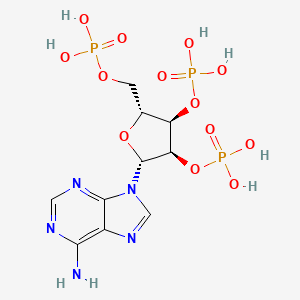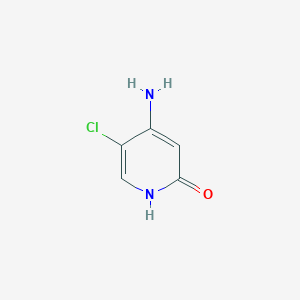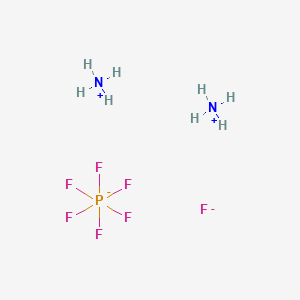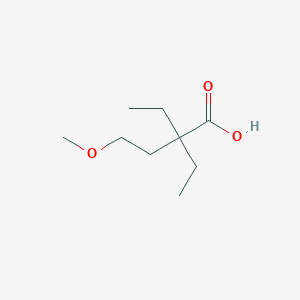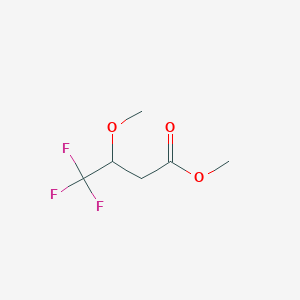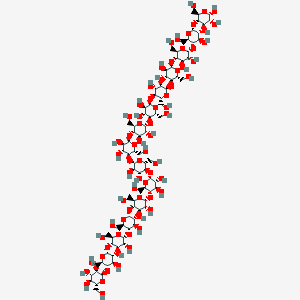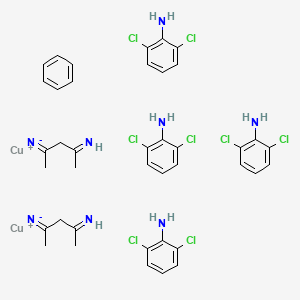
benzene;copper(1+);2,6-dichloroaniline;4-iminopentan-2-ylideneazanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene;copper(1+);2,6-dichloroaniline;4-iminopentan-2-ylideneazanide is a complex organic compound that incorporates a benzene ring, copper ion, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Benzene;copper(1+);2,6-dichloroaniline;4-iminopentan-2-ylideneazanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the copper ion’s oxidation state.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like aluminum chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different copper oxides, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Benzene;copper(1+);2,6-dichloroaniline;4-iminopentan-2-ylideneazanide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Mechanism of Action
The mechanism by which benzene;copper(1+);2,6-dichloroaniline;4-iminopentan-2-ylideneazanide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The copper ion plays a crucial role in facilitating these interactions, often acting as a cofactor in enzymatic reactions. The benzene ring and other functional groups contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzene derivatives: Compounds like toluene and xylene share the benzene ring structure but differ in their functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a benzene ring, copper ion, and specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C40H44Cl8Cu2N8 |
|---|---|
Molecular Weight |
1047.5 g/mol |
IUPAC Name |
benzene;copper(1+);2,6-dichloroaniline;4-iminopentan-2-ylideneazanide |
InChI |
InChI=1S/4C6H5Cl2N.C6H6.2C5H9N2.2Cu/c4*7-4-2-1-3-5(8)6(4)9;1-2-4-6-5-3-1;2*1-4(6)3-5(2)7;;/h4*1-3H,9H2;1-6H;2*6H,3H2,1-2H3;;/q;;;;;2*-1;2*+1 |
InChI Key |
VKWAMXCEKTUPCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)CC(=[N-])C.CC(=N)CC(=[N-])C.C1=CC=CC=C1.C1=CC(=C(C(=C1)Cl)N)Cl.C1=CC(=C(C(=C1)Cl)N)Cl.C1=CC(=C(C(=C1)Cl)N)Cl.C1=CC(=C(C(=C1)Cl)N)Cl.[Cu+].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


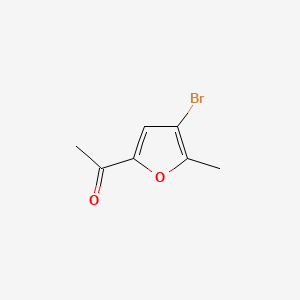


![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B13445933.png)
![2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol](/img/structure/B13445937.png)
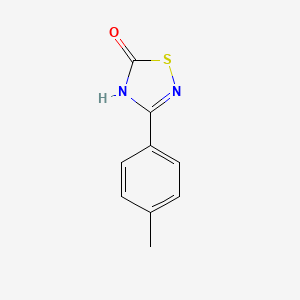
![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)
